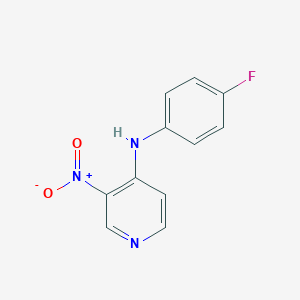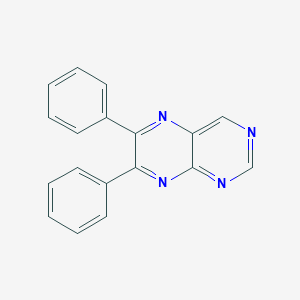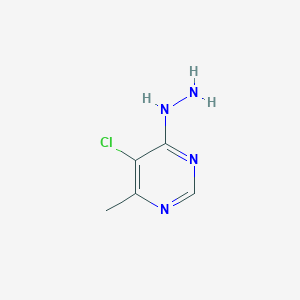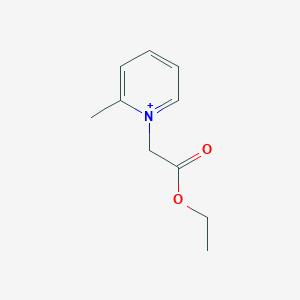
4-(4-fluoroanilino)-3-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-fluoroanilino)-3-nitropyridine is an organic compound that features both a fluorinated phenyl group and a nitro-substituted pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluoroanilino)-3-nitropyridine typically involves a multi-step process. One common method includes the nitration of 4-aminopyridine to introduce the nitro group, followed by a coupling reaction with 4-fluoroaniline. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. The choice of solvents, temperature, and pressure conditions are critical to achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-fluoroanilino)-3-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydride or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield (4-Fluoro-phenyl)-(3-aminopyridin-4-yl)-amine.
Wissenschaftliche Forschungsanwendungen
4-(4-fluoroanilino)-3-nitropyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(4-fluoroanilino)-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorinated phenyl group can enhance binding affinity to certain enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluorophenylacetic acid
- 4-Fluorophenylacetylene
- 4-Fluorophenylacetyl chloride
Uniqueness
What sets 4-(4-fluoroanilino)-3-nitropyridine apart from similar compounds is its dual functional groups, which provide a unique combination of reactivity and binding properties. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
14251-89-9 |
|---|---|
Molekularformel |
C11H8FN3O2 |
Molekulargewicht |
233.2g/mol |
IUPAC-Name |
N-(4-fluorophenyl)-3-nitropyridin-4-amine |
InChI |
InChI=1S/C11H8FN3O2/c12-8-1-3-9(4-2-8)14-10-5-6-13-7-11(10)15(16)17/h1-7H,(H,13,14) |
InChI-Schlüssel |
PREAJFLGPFZDCQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC2=C(C=NC=C2)[N+](=O)[O-])F |
Kanonische SMILES |
C1=CC(=CC=C1NC2=C(C=NC=C2)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoic acid](/img/structure/B372742.png)








